5-Bromo-2-ethoxyphenylboronic acid
CAS No.: 352525-82-7
Cat. No.: VC1748130
Molecular Formula: C8H10BBrO3
Molecular Weight: 244.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 352525-82-7 |
---|---|
Molecular Formula | C8H10BBrO3 |
Molecular Weight | 244.88 g/mol |
IUPAC Name | (5-bromo-2-ethoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C8H10BBrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 |
Standard InChI Key | PMWQJPWDAQROND-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)Br)OCC)(O)O |
Canonical SMILES | B(C1=C(C=CC(=C1)Br)OCC)(O)O |
Introduction
Chemical Identity and Properties
5-Bromo-2-ethoxyphenylboronic acid is an aromatic boronic acid derivative characterized by a unique structural arrangement. Its chemical identity is defined by several key parameters that distinguish it from related compounds.
Molecular Structure and Identification
5-Bromo-2-ethoxyphenylboronic acid (CAS: 352525-82-7) is represented by the molecular formula C₈H₁₀BBrO₃, reflecting its composition of carbon, hydrogen, boron, bromine, and oxygen atoms . The compound contains a benzene ring substituted with a bromine atom at the 5-position, an ethoxy group at the 2-position, and a boronic acid group (B(OH)₂) directly attached to the aromatic ring. This specific arrangement of functional groups contributes to its chemical reactivity and applications in various synthetic pathways.
Property | Value |
---|---|
Chemical Formula | C₈H₁₀BBrO₃ |
CAS Registry Number | 352525-82-7 |
Molecular Weight | 244.8782 g/mol |
Melting Point | 125-129°C |
Structural Features | Bromine at 5-position, ethoxy at 2-position, boronic acid group |
The compound possesses characteristics that are common to arylboronic acids, including the capacity to form hydrogen bonds through the hydroxyl groups of the boronic acid moiety. These hydrogen-bonding capabilities influence its solubility profile and interaction with various solvents and reagents in chemical reactions.
Synthesis and Preparation
The synthesis of 5-Bromo-2-ethoxyphenylboronic acid typically involves specialized organic chemistry techniques, building upon established methodologies for arylboronic acid preparation.
Solution Preparation for Laboratory Use
For laboratory applications, precise preparation of 5-Bromo-2-ethoxyphenylboronic acid solutions is essential. The compound is typically stored at room temperature in its solid form . When preparing stock solutions, researchers should select appropriate solvents based on compatibility and the intended application.
Table 2: Stock Solution Preparation Guide for 5-Bromo-2-ethoxyphenylboronic acid
Desired Concentration | Starting Material | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 4.0836 mL | 20.4182 mL | 40.8363 mL |
5 mM | 0.8167 mL | 4.0836 mL | 8.1673 mL |
10 mM | 0.4084 mL | 2.0418 mL | 4.0836 mL |
For optimal stability, it is recommended to store dilute solutions at -80°C for up to 6 months, or at -20°C for approximately 1 month . Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound. To enhance solubility during preparation, gentle heating to 37°C followed by ultrasonic bath treatment may be beneficial .
Chemical Reactivity and Applications
5-Bromo-2-ethoxyphenylboronic acid demonstrates significant versatility in chemical reactions, particularly in coupling processes that form new carbon-carbon bonds.
Suzuki-Miyaura Coupling Reactions
Drawing parallels with similar boronic acids, 5-Bromo-2-ethoxyphenylboronic acid serves as an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. These reactions represent one of the most powerful methods for carbon-carbon bond formation in organic synthesis. The presence of both a boronic acid group and a bromine atom on the same molecule creates interesting possibilities for sequential coupling reactions, where the compound can act as either a nucleophilic or electrophilic partner depending on reaction conditions.
The ethoxy group at the ortho position to the boronic acid can influence the reactivity profile through both electronic and steric effects, potentially offering selectivity advantages in certain transformations compared to other substitution patterns.
Pharmaceutical Research and Development
In pharmaceutical research, 5-Bromo-2-ethoxyphenylboronic acid serves as a valuable building block for the synthesis of complex molecular structures with potential biological activity. The ethoxy substituent provides a point of structural diversity that differentiates compounds derived from this boronic acid from those containing the more common methoxy group.
The compound allows for the incorporation of the 2-ethoxyphenyl moiety into target molecules, which can influence properties such as lipophilicity, hydrogen bonding capacity, and receptor interactions in drug candidates. These features make it particularly relevant in medicinal chemistry programs focused on developing novel therapeutic agents.
Materials Science Applications
Beyond its applications in synthetic organic chemistry, 5-Bromo-2-ethoxyphenylboronic acid and similar compounds find utility in materials science. The ability to form covalent bonds with diols and other hydroxy-containing molecules enables the development of sensors, stimuli-responsive materials, and specialized polymers.
The distinct substitution pattern of this particular boronic acid may confer specific electronic properties to materials incorporating this structural unit, potentially influencing characteristics such as light absorption, emission, and charge transport in advanced materials.
Comparative Analysis with Related Compounds
Understanding the relationship between 5-Bromo-2-ethoxyphenylboronic acid and structurally similar compounds provides valuable context for researchers considering its use in synthetic applications.
Structural Analogs and Homologs
5-Bromo-2-ethoxyphenylboronic acid belongs to a family of substituted phenylboronic acids, each with distinct physicochemical properties and reactivity profiles. Closely related compounds include positional isomers with varying substitution patterns on the aromatic ring, as well as homologs with different alkoxy chain lengths.
Table 3: Selected Structural Analogs of 5-Bromo-2-ethoxyphenylboronic acid
Compound | CAS Number | Key Structural Difference |
---|---|---|
(5-Bromo-2-methoxyphenyl)boronic acid | 89694-45-1 | Methoxy instead of ethoxy group |
(2-Ethoxyphenyl)boronic acid | 213211-69-9 | No bromine substituent |
(3-Ethoxyphenyl)boronic acid | 90555-66-1 | Ethoxy at 3-position, no bromine |
(4-Ethoxyphenyl)boronic acid | 22237-13-4 | Ethoxy at 4-position, no bromine |
(5-Chloro-2-ethoxyphenyl)boronic acid | 352534-86-2 | Chlorine instead of bromine |
The variation in substitution patterns across these analogs affects properties such as solubility, acidity of the boronic acid group, and reactivity in coupling reactions. These differences can be strategically exploited by synthetic chemists seeking to optimize reaction outcomes or molecular properties.
Structure-Property Relationships
The presence of the ethoxy group in 5-Bromo-2-ethoxyphenylboronic acid, as opposed to a methoxy group in its close analog, results in subtle but potentially significant differences in physical properties and chemical behavior. The ethoxy group increases the molecular weight by 14 units compared to the methoxy analog and potentially enhances lipophilicity due to the additional methylene unit.
From a reactivity perspective, the ethoxy group may provide different electronic effects on the aromatic ring compared to methoxy, potentially influencing the acidity of the boronic acid group and its behavior in coupling reactions. The slightly increased steric bulk of ethoxy versus methoxy could also affect reaction kinetics and selectivity in crowded molecular environments.
Research Trends and Future Prospects
The ongoing development of novel applications for boronic acid derivatives suggests a promising future for compounds like 5-Bromo-2-ethoxyphenylboronic acid in various scientific disciplines.
Emerging Applications in Chemical Biology
Recent trends in chemical biology have seen increased interest in boronic acid derivatives for applications such as enzyme inhibition, sugar sensing, and bioconjugation chemistry. The unique properties of 5-Bromo-2-ethoxyphenylboronic acid, particularly its distinct substitution pattern, may offer advantages in these domains.
The compound's potential for further functionalization through manipulation of either the boronic acid group or the bromine substituent provides a platform for developing chemical probes and biologically active molecules with precise structural features. This versatility positions it as a valuable tool in the growing field of chemical biology.
Advanced Materials Development
In materials science, boronic acid-containing compounds continue to find new applications in the development of self-healing materials, chemical sensors, and functional polymers. The specific electronic properties conferred by the 5-bromo-2-ethoxy substitution pattern may prove advantageous in creating materials with tailored optoelectronic properties or specific molecular recognition capabilities.
The reversible covalent bonding capability of the boronic acid group enables the design of dynamic materials that respond to environmental stimuli, opening possibilities for applications in areas such as controlled drug delivery, environmental remediation, and smart coatings.
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